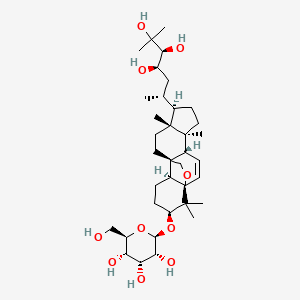
Karaviloside XI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Karaviloside XI can be extracted from the roots of Momordica charantia using methanol . The extraction process involves drying the roots, grinding them into a fine powder, and then using methanol as a solvent to extract the glycosides. The methanol extract is then subjected to various chromatographic techniques to isolate and purify this compound .
Análisis De Reacciones Químicas
Karaviloside XI undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Karaviloside XI exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK) and the stimulation of glucose transporter type 4 (GLUT4) translocation to the cell membrane . This mechanism enhances glucose uptake in cells, thereby lowering blood glucose levels. Additionally, this compound has been shown to modulate various signaling pathways involved in inflammation and oxidative stress .
Comparación Con Compuestos Similares
Karaviloside XI is unique among cucurbitane triterpenoid glycosides due to its specific structure and biological activities. Similar compounds include:
Karaviloside I, II, III, and V: These compounds share a similar cucurbitane triterpenoid structure but differ in their glycoside moieties and biological activities.
Momordicoside L and A: These compounds are also found in Momordica charantia and have similar hypoglycemic and anti-inflammatory properties.
Charantoside XV: Another cucurbitane triterpenoid glycoside with notable biological activities.
This compound stands out due to its potent hypoglycemic effects and its ability to modulate multiple signaling pathways, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C36H60O10 |
|---|---|
Peso molecular |
652.9 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-5,9,17,17-tetramethyl-8-[(2R,4R,5S)-4,5,6-trihydroxy-6-methylheptan-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C36H60O10/c1-19(16-21(38)29(42)32(4,5)43)20-10-12-34(7)23-11-13-36-24(35(23,18-44-36)15-14-33(20,34)6)8-9-25(31(36,2)3)46-30-28(41)27(40)26(39)22(17-37)45-30/h11,13,19-30,37-43H,8-10,12,14-18H2,1-7H3/t19-,20-,21-,22-,23+,24+,25+,26-,27-,28-,29+,30+,33-,34+,35+,36-/m1/s1 |
Clave InChI |
PEINIOPDXITOFS-TWWORFEVSA-N |
SMILES isomérico |
C[C@H](C[C@H]([C@@H](C(C)(C)O)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@@H]([C@@H]([C@H](O6)CO)O)O)O)OC4)C)C |
SMILES canónico |
CC(CC(C(C(C)(C)O)O)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















